endo-BCN-PEG3-acid
Overview
Description
“endo-BCN-PEG3-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
Synthesis Analysis
The terminal carboxylic acid of “endo-BCN-PEG3-acid” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Molecular Structure Analysis
The molecular formula of “endo-BCN-PEG3-acid” is C20H31NO7 . It has a molecular weight of 397.47 g/mol .
Chemical Reactions Analysis
“endo-BCN-PEG3-acid” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
Physical And Chemical Properties Analysis
“endo-BCN-PEG3-acid” has a molecular weight of 397.47 g/mol . It is stored at -20°C or 2-8°C . It is available in liquid, solid, semi-solid, or lump form .
Scientific Research Applications
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General Use and Properties
- “endo-BCN-PEG3-acid” is a PEG linker containing a BCN group and a terminal carboxylic acid .
- Endo-BCN, or bicyclo[6.1.0]nonyne, is a strained alkyne derivative with a bicyclic structure .
- It is known for its high reactivity in bioorthogonal chemistry, particularly in reactions with tetrazines .
- Carboxylic acids are versatile functional groups that can undergo various chemical reactions .
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Specific Application
- “endo-BCN-PEG3-acid” can be used for the selective labeling of biomolecules, such as proteins, peptides, nucleic acids, or lipids, through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
- This allows for site-specific attachment of fluorophores, tags, or other functional groups, facilitating visualization, detection, or tracking of biomolecules in complex biological systems .
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Drug Delivery
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Protein Labeling
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Synthesis of PROTACs
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Biomolecule Labeling
- “endo-BCN-PEG3-acid” can be used for the selective labeling of biomolecules, such as proteins, peptides, nucleic acids, or lipids, through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This allows for site-specific attachment of fluorophores, tags, or other functional groups, facilitating visualization, detection, or tracking of biomolecules in complex biological systems .
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Click Chemistry Linker
- “endo-BCN-PEG3-acid” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
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Monodispersed Linear PEGs for Drug Delivery
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG3-acid | |
CAS RN |
1807501-82-1 | |
Record name | endo-BCN-PEG3-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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